molecular formula C21H14ClNO4 B3691981 3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid

3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid

Cat. No.: B3691981
M. Wt: 379.8 g/mol
InChI Key: MRWZXZQDCLKUBZ-UHFFFAOYSA-N
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Description

3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate is then cyclized under acidic conditions to yield the quinoline core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

    Quinacrine: Another anti-malarial drug with structural similarities.

Uniqueness

3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is unique due to the presence of the chloro, hydroxy, and methoxy substituents on the phenyl ring, which confer specific chemical and biological properties not found in other quinoline derivatives.

Properties

IUPAC Name

3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-27-19-9-13(15(22)10-18(19)24)17-8-14(21(25)26)20-12-5-3-2-4-11(12)6-7-16(20)23-17/h2-10,24H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWZXZQDCLKUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid
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3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid
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3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid
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3-(2-chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid

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